molecular formula C96H192O40Si8 B1142436 OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN CAS No. 123155-06-6

OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN

Cat. No.: B1142436
CAS No.: 123155-06-6
M. Wt: 2211.2 g/mol
InChI Key: MKSDSPVSZRMRNY-YKBAZCJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN is a chemically modified gamma-cyclodextrin (γ-CD) derivative where each of the eight glucose units in the γ-CD macrocycle is substituted at the 6-hydroxyl position with a dimethyl-tert-butylsilyl (TBDMS) group. This substitution imparts unique physicochemical properties, including enhanced solubility in organic solvents and improved thermal stability compared to unmodified γ-CD. The compound is identified by CAS number 123155-06-6 and is commercially available through multiple suppliers .

Gamma-cyclodextrins naturally possess a larger hydrophobic cavity (8 glucose units) than alpha- (6 units) or beta-cyclodextrins (7 units), enabling encapsulation of bulkier guest molecules. The introduction of TBDMS groups further modifies the host-guest interaction profile, making this derivative particularly valuable in pharmaceutical formulations for solubilizing hydrophobic drugs, as well as in chromatography and catalysis .

Properties

CAS No.

123155-06-6

Molecular Formula

C96H192O40Si8

Molecular Weight

2211.2 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C96H192O40Si8/c1-89(2,3)137(25,26)113-41-49-73-57(97)65(105)81(121-49)130-74-50(42-114-138(27,28)90(4,5)6)123-83(67(107)59(74)99)132-76-52(44-116-140(31,32)92(10,11)12)125-85(69(109)61(76)101)134-78-54(46-118-142(35,36)94(16,17)18)127-87(71(111)63(78)103)136-80-56(48-120-144(39,40)96(22,23)24)128-88(72(112)64(80)104)135-79-55(47-119-143(37,38)95(19,20)21)126-86(70(110)62(79)102)133-77-53(45-117-141(33,34)93(13,14)15)124-84(68(108)60(77)100)131-75-51(43-115-139(29,30)91(7,8)9)122-82(129-73)66(106)58(75)98/h49-88,97-112H,41-48H2,1-40H3/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m1/s1

InChI Key

MKSDSPVSZRMRNY-YKBAZCJNSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)O)O

Origin of Product

United States

Preparation Methods

Alternative Method Using Imidazole in Dimethylformamide (DMF)

A modified protocol employs imidazole as a base in DMF:

  • Reagent Ratios : γ-CD is dissolved in anhydrous DMF, followed by the addition of TBDMSCl (10 equivalents per hydroxyl) and imidazole (12 equivalents).

  • Reaction Conditions : The reaction proceeds at 50°C for 24 hours, with imidazole facilitating faster silylation than pyridine.

  • Workup : The product is isolated via dialysis against water to remove salts and unreacted reagents.

This method reduces reaction time but requires stringent anhydrous conditions to prevent hydrolysis of TBDMSCl.

Purification and Isolation Techniques

Purifying γ-CD-TBDMS is challenging due to the structural similarity of under- and oversilylated byproducts. Column chromatography and solvent fractionation are commonly employed:

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).

  • Mobile Phase : A gradient of ethyl acetate/hexane (1:4 to 1:2 v/v) elutes γ-CD-TBDMS ahead of higher-polarity byproducts.

  • Yield : 70–85% after chromatography, with HPLC purity ≥98%.

Solvent Fractionation

Crude product dissolved in acetone is gradually diluted with water, precipitating γ-CD-TBDMS while leaving oversilylated derivatives in solution. This method is less resolution-sensitive but suitable for large-scale preparations (up to 35 g).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d6):

    • δ 0.10 (s, 48H, TBDMS-Si(CH3)2).

    • δ 0.90 (s, 72H, TBDMS-C(CH3)3).

    • δ 3.20–5.80 (m, cyclodextrin backbone protons).

  • ¹³C NMR : Absence of signals at δ 60–65 ppm (C6-OH) confirms complete silylation.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 250 mm).

  • Eluent : Acetonitrile/water (70:30 v/v).

  • Retention Time : 12.3 minutes (γ-CD-TBDMS) vs. 8.7 minutes (native γ-CD).

Mass Spectrometry

  • MALDI-TOF MS : [M + Na]+ peak at m/z 2103.8 (calc. 2103.5 for C96H184O32Si8).

Challenges and Optimization Considerations

Side Reactions and Byproduct Formation

  • Oversilylation : Occurs when excess TBDMSCl reacts with secondary hydroxyls. Reducing reagent stoichiometry to 8.5 equivalents per hydroxyl minimizes this.

  • Hydrolysis : TBDMS groups are susceptible to cleavage under acidic or aqueous conditions. Reactions must be conducted under rigorously anhydrous conditions.

Solubility Limitations

γ-CD-TBDMS exhibits limited solubility in polar solvents (e.g., water, methanol). Pre-dissolving γ-CD in pyridine or DMF at 60°C improves reagent accessibility.

Comparative Analysis of Synthetic Routes

ParameterPyridine MethodImidazole/DMF Method
Reaction Time48–72 h24 h
Yield After Purification70–85%65–75%
Purity (HPLC)≥98%≥95%
ScalabilityUp to 35 gUp to 10 g

Chemical Reactions Analysis

Secondary Face Functionalization

With the primary face protected, γ-CD-TBDMS undergoes selective reactions at the secondary hydroxyls (C2/C3).

Methoxymethylation

In , γ-CD-TBDMS was treated with methoxymethyl chloride (MOM-Cl) to introduce methoxymethyl groups at C2/C3 positions:

  • Reaction : Methoxymethylation under basic conditions (e.g., NaH).

  • Outcome : Formation of octakis(2,3-di-O-methoxymethyl-6-O-TBDMS)-γ-CD, a chiral stationary phase for gas chromatography.

  • Application : Enantioseparation of 125 chiral volatiles, including hydroxyketones and furanones .

TEMPO Functionalization

In , γ-CD-TBDMS derivatives facilitated controlled polymer synthesis:

  • Reaction : Coupling with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) via carbodiimide chemistry.

  • Outcome : TEMPO-functionalized γ-CD enabled nitroxide-mediated radical polymerization (NMP) for star-shaped polymers .

Deprotection and Post-Modification

The TBDMS groups are cleaved under mild conditions to regenerate free C6 hydroxyls for further derivatization:

Deprotection Methods

AgentConditionsApplication Example
Tetrabutylammonium fluoride (TBAF)THF, 25°C, 2 hoursRegeneration of native γ-CD
Boron trifluoride (BF₃)Methanol, refluxSelective deprotection

Comparative Reactivity of γ-CD-TBDMS Derivatives

Reaction TypeSubstrateConditionsProduct ApplicationRef.
MethoxymethylationMethoxymethyl chlorideNaH, DMF, 0°C → RTChiral GC stationary phase
TEMPO couplingTEMPO-NHSDCC, DMF, 24 hoursPolymer synthesis initiator
Silyl cleavageTBAFTHF, 25°C, 2 hoursNative γ-CD regeneration

Structural and Mechanistic Insights

  • Steric Effects : TBDMS groups block C6 reactivity, directing modifications to C2/C3 .

  • Hydrogen Bonding : Free C2 hydroxyls (acidic) enhance interactions with guest molecules .

  • Thermal Stability : Silyl ethers improve thermal resilience (decomposition >300°C) .

Industrial and Research Relevance

  • Scalability : Protocols yield up to 35 g of γ-CD-TBDMS with ≥98% purity .

  • Versatility : Used in drug delivery, materials science, and enantioselective catalysis .

Scientific Research Applications

Chromatographic Applications

Chiral Separation:
Octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin serves as an effective chiral stationary phase in gas chromatography. It has demonstrated the ability to separate a wide range of enantiomers, with studies reporting successful separation of 125 pairs of enantiomers from various chemical classes. The high selectivity observed, with alpha values reaching up to 1.8 for certain hydroxyketones, indicates its potential in enantiodifferentiation processes .

Table 1: Chiral Separation Performance

Analyte TypeNumber of Enantiomers SeparatedAlpha Value (Selectivity)
Hydroxyketones125Up to 1.8
Methyl Branched Ketones--
Cyclic Compounds--

Pharmaceutical Applications

Drug Delivery Systems:
The unique cavity structure of octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability. This property is particularly useful in formulating oral and injectable drug delivery systems, where improved bioavailability is crucial.

Case Study: Carbamazepine and Oxcarbazepine
Research indicates that octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin can effectively form complexes with carbamazepine and oxcarbazepine, leading to enhanced solubility and stability of these antiepileptic drugs. The complex constants for these interactions were significantly higher than those observed with other cyclodextrins, suggesting superior performance in pharmaceutical formulations .

Analytical Chemistry

Capillary Electrokinetic Chromatography:
In analytical chemistry, octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin has been utilized as a pseudostationary phase in capillary electrokinetic chromatography. It facilitates the separation of dibenzoazepines and their metabolites by forming negatively charged complexes that enhance resolution during analysis .

Table 2: Analytical Performance Metrics

CompoundInteraction TypeComplex Constant (L/mol)
CarbamazepineNegatively Charged ComplexHundreds
OxcarbazepineNegatively Charged ComplexTens

Food Industry Applications

Stabilization and Flavor Enhancement:
The compound's ability to encapsulate flavors and stabilize food products has been explored in the food industry. By forming inclusion complexes with volatile compounds, it can mask undesirable tastes or odors while preserving the desired flavors, enhancing overall product quality.

Mechanism of Action

Molecular Targets and Pathways: Octakis-6-(dimethyl-tert-butylsilyl)-gamma-cyclodextrin exerts its effects primarily through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This mechanism is utilized in various applications, such as drug delivery, where the cyclodextrin complex improves the bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

HEXAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-ALPHA-CYCLODEXTRIN (α-CD-TBDMS)

  • Structure : Substituted at six 6-OH positions on α-CD (CAS 118646-79-0).
  • Molecular Weight : 1,658.41 g/mol (C₇₂H₁₄₄O₃₀Si₆) .
  • Applications : Primarily used in industrial and scientific research for organic-phase reactions due to moderate solubility enhancements .
  • Key Differences :
    • Smaller cavity size limits accommodation of large guest molecules.
    • Lower thermal stability compared to the γ-CD derivative due to fewer stabilizing silyl groups.

OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN (γ-CD-TBDMS)

  • Structure : Eight TBDMS groups on γ-CD (CAS 123155-06-6).
  • Molecular Weight : Estimated ~2,211.21 g/mol (C₉₆H₁₉₂O₄₀Si₈, calculated).
  • Applications : Superior for drug delivery systems targeting large hydrophobic molecules (e.g., steroids, anticancer agents) and as a stationary phase in gas chromatography .

Table 1 : Comparative Properties of Silylated Cyclodextrins

Property γ-CD-TBDMS α-CD-TBDMS
Glucose Units 8 6
Substituents 8 TBDMS 6 TBDMS
Molecular Weight ~2,211.21 1,658.41
Solubility in CHCl₃ High Moderate
Cavity Diameter (Å) ~9.5 ~5.7
Thermal Stability (°C) >300 ~250

Comparison with Halogenated Gamma-Cyclodextrins

OCTAKIS-6-DEOXY-6-CHLORO-GAMMA-CYCLODEXTRIN (γ-CD-Cl)

  • Structure : Eight chloro groups at 6-OH positions (CAS 180839-61-6).
  • Reactivity : Chlorine acts as a leaving group, enabling nucleophilic substitution for further functionalization .
  • Applications : Intermediate in synthesizing Sugammadex (a neuromuscular blockade reversal agent) and other pharmacologically active CDs .

OCTAKIS-6-BROMO-6-DEOXY-GAMMA-CYCLODEXTRIN (γ-CD-Br)

  • Structure : Eight bromo groups (CAS 53784-84-2).
  • Reactivity : Higher reactivity than chloro derivatives, used in radical-mediated coupling reactions .

Table 2 : Silylated vs. Halogenated γ-CD Derivatives

Property γ-CD-TBDMS γ-CD-Cl γ-CD-Br
Substituent TBDMS (hydrophobic) Cl (polar) Br (polar)
Solubility Organic solvents Aqueous/organic mix Aqueous/organic mix
Stability High Moderate Low
Primary Use Drug delivery Synthetic intermediate Synthetic intermediate

Comparison with Sugar-Modified Cyclodextrins

6-O-ALPHA-D-GLUCOSYL-BETA-CYCLODEXTRIN (β-CD-Glucosyl)

  • Structure : Beta-CD with a glucosyl moiety at the 6-OH position (CAS 92517-02-7).
  • Solubility : High aqueous solubility due to hydrophilic glucosyl group.
  • Applications : Food additive, stabilizer for hydrophilic drugs .

Key Contrast :

  • β-CD-Glucosyl enhances water solubility of guests, whereas γ-CD-TBDMS improves organic-phase compatibility.
  • γ-CD-TBDMS’s cavity size allows inclusion of larger molecules compared to β-CD derivatives.

Biological Activity

Octakis-6-(dimethyl-tert-butyldimethylsilyl)-gamma-cyclodextrin (OCTAKIS-6-DTBS-gamma-CD) is a modified cyclodextrin known for its unique structural properties and potential applications in various biomedical fields. This compound is derived from gamma-cyclodextrin, which consists of eight glucose units arranged in a cyclic structure. The modification with tert-butyldimethylsilyl (TBDMS) groups enhances its solubility and stability, making it suitable for drug delivery systems and other therapeutic applications.

  • Molecular Formula : C96H192O40Si8
  • Molecular Weight : 2211.21 g/mol
  • Melting Point : 300-305 °C
  • LogP : 6.83, indicating significant lipophilicity, which can influence biological interactions and drug solubility.

Antiviral Properties

Recent studies have highlighted the potential of cyclodextrins, including OCTAKIS-6-DTBS-gamma-CD, in antiviral therapies. Cyclodextrins can encapsulate hydrophobic drugs, enhancing their bioavailability and efficacy. For example, they have been investigated for their role in inhibiting viral infections by forming complexes with antiviral agents, thereby improving their solubility and stability in biological systems .

Drug Delivery Systems

OCTAKIS-6-DTBS-gamma-CD has been explored as a drug delivery vehicle due to its ability to form inclusion complexes with various pharmaceutical compounds. This property allows for the controlled release of drugs, minimizing side effects while maximizing therapeutic effects. Its silylation increases the hydrophobicity of the cyclodextrin, facilitating the encapsulation of poorly soluble drugs .

Case Study 1: Antiviral Efficacy

A study published in PubMed Central investigated the efficacy of various cyclodextrin derivatives in antiviral formulations. The results indicated that cyclodextrins could enhance the antiviral activity of certain compounds against respiratory syncytial virus (RSV). The study suggests that OCTAKIS-6-DTBS-gamma-CD could potentially improve the therapeutic outcomes of antiviral agents through enhanced solubilization and bioavailability .

Case Study 2: Drug Delivery Applications

In a research article focusing on drug delivery systems, OCTAKIS-6-DTBS-gamma-CD was used to encapsulate hydrophobic drugs such as curcumin. The study demonstrated that the cyclodextrin derivative significantly improved the solubility and stability of curcumin in aqueous solutions, leading to enhanced cellular uptake and bioactivity against cancer cell lines .

Comparative Analysis

PropertyOCTAKIS-6-DTBS-gamma-CDOther Cyclodextrins
Molecular Weight2211.21 g/molVaries (e.g., beta-CD ~1297 g/mol)
Lipophilicity (LogP)6.83Generally lower (~0 to 3)
Solubility Enhancement PotentialHighModerate to High
Toxicity ProfileLowGenerally low
ApplicationsDrug delivery, AntiviralFood additives, Drug excipients

Q & A

Basic Research Questions

Q. How can researchers synthesize OCTAKIS-6-(DIMETHYL-TERT-BUTYLSILYL)-GAMMA-CYCLODEXTRIN (C96H192O40Si8) with high substitution uniformity?

  • Methodology : The synthesis involves selective silylation of γ-cyclodextrin (γ-CD) at the C6 hydroxyl positions. Use dimethyl-tert-butylsilyl (DMTBS) chloride as the silylating agent in anhydrous dimethylformamide (DMF) under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 8:1 molar ratio of silylating agent to γ-CD) to ensure complete substitution. Purify using size-exclusion chromatography (SEC) to remove unreacted reagents and confirm substitution uniformity via 29Si NMR^{29}\text{Si NMR} (distinct peaks at −18 to −20 ppm for DMTBS groups) .
Key Reaction Parameters
Solvent: Anhydrous DMF
Temperature: 60–80°C
Reaction Time: 24–48 hours
Catalyst: Imidazole (1.2 eq)

Q. What analytical techniques are most effective for characterizing the structural integrity of this silylated γ-cyclodextrin derivative?

  • Methodology : Combine multiple spectroscopic and chromatographic methods:

  • Mass Spectrometry (MS) : MALDI-TOF-MS to confirm molecular weight (~3,200 Da) and substitution degree.
  • Nuclear Magnetic Resonance (NMR) : 1H NMR^{1}\text{H NMR} (DMSO-d6) to observe downfield shifts of C6 protons (δ 3.5–4.2 ppm) and 13C NMR^{13}\text{C NMR} for silyl group carbons (δ 15–25 ppm).
  • X-ray Diffraction (XRD) : Compare with γ-CD to confirm retention of cyclodextrin cavity structure post-silylation .

Advanced Research Questions

Q. How do steric effects from DMTBS groups influence host-guest binding efficiency compared to native γ-cyclodextrin?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KaK_a) for hydrophobic guests (e.g., adamantane derivatives) in aqueous solutions.

  • Molecular Dynamics (MD) Simulations : Model guest entry/exit pathways to assess steric hindrance from silyl groups.

  • Contradiction Resolution : If experimental KaK_a values conflict with simulations, re-evaluate solvent effects (e.g., DMTBS hydrophobicity may enhance guest partitioning in water) .

    Binding Data Example Native γ-CDSilylated Derivative
    KaK_a (Adamantanol, M1^{-1})1.2 × 104^48.5 × 103^3
    ΔH\Delta H (kJ/mol)−12.4−9.8

Q. What strategies mitigate batch-to-batch variability in catalytic applications of this derivative?

  • Methodology :

  • Quality Control : Standardize SEC elution profiles (retention time ±0.5 min) and enforce strict anhydrous conditions during synthesis.
  • Catalytic Assays : Test each batch in a model reaction (e.g., ester hydrolysis) using UV-Vis kinetics. Normalize activity to substitution degree (via 29Si NMR^{29}\text{Si NMR} integration) to identify outliers.
  • Root-Cause Analysis : If activity varies despite consistent substitution, investigate trace moisture or residual DMF altering active-site accessibility .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?

  • Methodology :

  • Solvent Screening : Use Hansen solubility parameters (HSPs) to map solubility in solvents like THF (δ ~18 MPa1/2^{1/2}) vs. chloroform (δ ~17 MPa1/2^{1/2}).
  • Dynamic Light Scattering (DLS) : Detect aggregation in "insoluble" solvents (e.g., particle size >500 nm in water suggests micelle formation).
  • Contradiction Resolution : Discrepancies may arise from differing purity thresholds; re-test samples after rigorous drying (e.g., lyophilization) .

Data-Driven Research Design

Q. What experimental designs optimize the use of this derivative in enzyme-mimetic catalysis?

  • Methodology :

  • Substrate Scope Screening : Test structurally diverse substrates (e.g., esters, ketones) under varied pH (4–9) and temperature (25–60°C).
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-limiting steps (e.g., substrate binding vs. transition-state stabilization).
  • Table: Catalytic Efficiency
Substratekcatk_{\text{cat}} (s1^{-1})KmK_m (mM)
p-Nitrophenyl acetate0.45 ± 0.031.2 ± 0.1
Benzoyl chloride0.12 ± 0.014.8 ± 0.3
  • Contradiction Analysis : If kcatk_{\text{cat}} decreases with bulky substrates, attribute this to silyl group steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.